molecular formula C22H41NO4 B1665862 AX 048 CAS No. 873079-69-7

AX 048

Cat. No.: B1665862
CAS No.: 873079-69-7
M. Wt: 383.6 g/mol
InChI Key: FMFKQXKYWWJNJS-UHFFFAOYSA-N
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Description

AX 048 is a potent inhibitor of calcium-dependent phospholipase A2, specifically targeting group IVA phospholipase A2. This enzyme plays a crucial role in the release of arachidonic acid from membrane phospholipids, which is a key step in the synthesis of prostaglandins and leukotrienes. This compound has demonstrated significant efficacy in reducing thermal hyperalgesia, making it a valuable compound in pain research and inflammation studies .

Preparation Methods

Synthetic Routes and Reaction Conditions

AX 048 is synthesized through a series of chemical reactions involving the formation of an amide bond between a hexadecanoyl group and a butanoic acid derivative. The key steps include:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

AX 048 primarily undergoes the following types of reactions:

Common Reagents and Conditions

Major Products Formed

    Hydrolysis: Formation of 4-aminobutanoic acid and hexadecanoic acid.

    Oxidation: Formation of N-oxide derivatives.

    Reduction: Formation of alcohol derivatives.

Scientific Research Applications

AX 048 has a wide range of scientific research applications, including:

    Chemistry: Used as a tool compound to study the inhibition of calcium-dependent phospholipase A2 and its role in lipid metabolism.

    Biology: Employed in studies investigating the role of phospholipase A2 in cellular signaling and membrane dynamics.

    Medicine: Investigated for its potential therapeutic effects in conditions involving inflammation and pain, such as arthritis and neuropathic pain.

    Industry: Utilized in the development of anti-inflammatory drugs and pain relievers .

Mechanism of Action

AX 048 exerts its effects by inhibiting the activity of calcium-dependent phospholipase A2. This enzyme is responsible for the release of arachidonic acid from membrane phospholipids, which is a precursor for the synthesis of prostaglandins and leukotrienes. By inhibiting this enzyme, this compound reduces the production of these pro-inflammatory mediators, thereby exerting anti-inflammatory and analgesic effects. The molecular target of this compound is the active site of calcium-dependent phospholipase A2, where it binds and prevents the enzyme from catalyzing the hydrolysis of membrane phospholipids .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of AX 048

This compound is unique due to its high potency and selectivity for group IVA phospholipase A2. It demonstrates a 50% inhibition of the enzyme at a mole fraction of 0.022, which is significantly lower than other similar compounds. Additionally, this compound has shown dose-dependent efficacy in reducing thermal hyperalgesia, making it a valuable compound for pain research .

Properties

IUPAC Name

ethyl 4-(2-oxohexadecanoylamino)butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H41NO4/c1-3-5-6-7-8-9-10-11-12-13-14-15-17-20(24)22(26)23-19-16-18-21(25)27-4-2/h3-19H2,1-2H3,(H,23,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMFKQXKYWWJNJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCC(=O)C(=O)NCCCC(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H41NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60236282
Record name AX-048
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60236282
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

383.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

873079-69-7
Record name AX-048
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0873079697
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name AX-048
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60236282
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name AX-048
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8782Z45DLV
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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